2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol
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Overview
Description
2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol is a chiral organic compound characterized by the presence of an amino group, a hydroxyl group, and a bromine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol typically involves the stereoselective introduction of the amino and hydroxyl groups onto a bromophenol scaffold. One common method involves the use of diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature to achieve the desired stereochemistry . The reaction proceeds with high enantiocontrol, yielding the product as a single diastereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow chemistry and microreactor technology to ensure efficient and scalable synthesis. The use of chiral auxiliaries and catalysts can further enhance the yield and enantiomeric purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom may result in the formation of various substituted phenols.
Scientific Research Applications
2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the amino group may form hydrogen bonds with the target, while the hydroxyl group and bromine atom contribute to the overall binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: Lacks the amino and hydroxyl groups, making it less versatile in terms of chemical reactivity.
2-Amino-6-bromophenol: Contains an amino group but lacks the hydroxyl group, resulting in different chemical properties.
2-Hydroxy-6-bromophenol:
Biological Activity
2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol is a chiral organic compound characterized by its phenolic structure, which includes both an amino and a hydroxyl group, as well as a bromine atom. Its molecular formula is C₉H₁₂BrNO₂, with a molecular weight of approximately 246.10 g/mol. The unique stereochemistry and functional groups of this compound contribute significantly to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological targets, including enzymes and receptors. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor functions. The presence of the amino and hydroxyl groups enhances its reactivity and binding affinity, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant organisms. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound's ability to interact with specific signaling pathways involved in tumor growth further supports its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound was tested using the disk diffusion method, revealing significant inhibition zones compared to control groups.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Study 2: Anticancer Screening
In another study focused on anticancer activity, the compound was tested against various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent reduction in cell viability.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
A549 (Lung Cancer) | 30 |
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromoaniline | Aniline derivative with bromine | Lacks hydroxyl group; primarily used in dye synthesis |
3-Hydroxy-4-bromophenylalanine | Contains both hydroxyl and amino groups | Exhibits neuroprotective properties |
5-Bromo-3-methylphenol | Similar phenolic structure | Used in agrochemical applications |
Properties
Molecular Formula |
C9H12BrNO2 |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-bromophenol |
InChI |
InChI=1S/C9H12BrNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8-/m0/s1 |
InChI Key |
AAFUDAAVJMVDRI-XNCJUZBTSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C(=CC=C1)Br)O)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)Br)O)N)O |
Origin of Product |
United States |
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